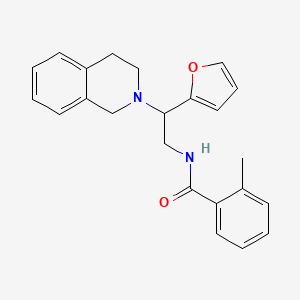

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a unique structure combining elements of isoquinoline, furan, and benzamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available 2-methylbenzoic acid, 3,4-dihydroisoquinoline, and furan-2-carbaldehyde.

Step 1: The 2-methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride under reflux conditions.

Step 2: The acid chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine to form the intermediate amide.

Step 3: The intermediate amide is subjected to a reductive amination reaction with furan-2-carbaldehyde using a reducing agent like sodium triacetoxyborohydride to yield the final product.

Industrial Production Methods

Industrial production of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline under hydrogenation conditions.

Substitution: The benzamide group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Nitro or halogenated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been evaluated for their effectiveness against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies.

Case Study: Isoquinoline Derivatives

A study published in 2019 evaluated the anticancer potential of isoquinoline derivatives against human colorectal carcinoma (HCT116) cells. The results showed that certain derivatives had IC50 values lower than the standard drug 5-fluorouracil, indicating a promising therapeutic index for further development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research has shown that similar benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Case Study: Antimicrobial Evaluation

A recent study assessed the antimicrobial activity of various synthesized compounds, including those related to the target compound. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing significant effectiveness against multiple pathogens .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Gram-positive bacteria |

| N8 | 1.43 | E. coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Neuroprotective Effects

Emerging research suggests that compounds with a dihydroisoquinoline structure may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers are focusing on optimizing these synthetic pathways to develop more potent analogs.

Synthetic Route Overview

The synthetic pathway typically involves:

- Formation of the isoquinoline core.

- Coupling with furan derivatives.

- Final amide bond formation with methylbenzamide.

Wirkmechanismus

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methylbenzamide: Lacks the furan ring, potentially altering its pharmacological profile.

N-(2-(furan-2-yl)ethyl)-2-methylbenzamide: Lacks the isoquinoline moiety, which may reduce its efficacy in certain applications.

Uniqueness

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both isoquinoline and furan rings in the same molecule is relatively rare and may provide synergistic effects in its applications.

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methylbenzamide (CAS Number 898416-63-2) is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O2, with a molecular weight of 360.4 g/mol. Its structure features a furan ring and a dihydroisoquinoline moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2 |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 898416-63-2 |

| SMILES | Cc1ccc(C(=O)NCC(c2ccco2)N2CCc3ccccc3C2)cc1 |

Anticancer Potential

Research has indicated that derivatives of benzamide, including the compound , exhibit significant anticancer properties. A study highlighted that certain benzamide derivatives could inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar in structure to this compound have shown moderate to high potency against RET kinase in cancer therapy, suggesting that this compound may also possess similar inhibitory effects on cancer cell lines .

Neuroprotective Effects

The dihydroisoquinoline structure is associated with neuroprotective effects. Compounds containing this moiety have been studied for their ability to protect neurons from oxidative stress and apoptosis. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation, which are critical in neurodegenerative diseases .

- Inhibition of Kinases : The compound may inhibit various kinases involved in signaling pathways that regulate cell growth and survival.

- Antioxidant Activity : The furan ring contributes to the antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

- Modulation of Neurotransmitter Levels : By influencing neurotransmitter dynamics, the compound may enhance synaptic plasticity and neuronal health.

Study 1: RET Kinase Inhibition

A series of benzamide derivatives were synthesized and evaluated for their RET kinase inhibition capabilities. The study demonstrated that modifications on the benzamide structure significantly impacted potency. The results indicated that compounds structurally related to this compound could serve as promising candidates for cancer treatment .

Study 2: Neuroprotection in Animal Models

In vivo studies using animal models demonstrated that compounds with similar structures exhibited neuroprotective effects against induced neurodegeneration. Behavioral assessments showed improved outcomes in treated groups compared to controls, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-17-7-2-5-10-20(17)23(26)24-15-21(22-11-6-14-27-22)25-13-12-18-8-3-4-9-19(18)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRFOOCRWZRTSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.